molecular formula C18H20ClNO3 B5553583 cyclopentyl 4-(4-chlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate

cyclopentyl 4-(4-chlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate

Cat. No.: B5553583
M. Wt: 333.8 g/mol
InChI Key: UOPGJGZCQUIORH-UHFFFAOYSA-N
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Description

Cyclopentyl 4-(4-chlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate is a useful research compound. Its molecular formula is C18H20ClNO3 and its molecular weight is 333.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 333.1131712 g/mol and the complexity rating of the compound is 502. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hydrogen Bonding and Structural Analysis

Research on related compounds, such as anticonvulsant enaminones, highlights the importance of hydrogen bonding in determining molecular structure. These compounds, including derivatives with structural similarities to cyclopentyl 4-(4-chlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate, exhibit specific conformational arrangements influenced by hydrogen bonds. Such insights are crucial for understanding the molecular basis of drug action and designing new therapeutics (Kubicki, Bassyouni, & Codding, 2000).

Synthetic Applications

The compound's structural framework serves as a building block in synthesizing heterocyclic compounds, demonstrating its utility in creating complex molecular architectures. For instance, one study describes a novel method for synthesizing pyrindines and tetrahydroquinolines, showcasing the compound's role in generating pharmacologically relevant structures (Yehia, Polborn, & Müller, 2002).

Antimicrobial Activity

The antimicrobial potential of related compounds, such as derivatives resulting from the cyclization of N-(4-chlorophenyl)-β-alanine, highlights the broader applicability of this compound in developing new antibacterial agents. This research indicates the potential for creating compounds with weak antibacterial activity, offering a starting point for further optimization (Anusevičius, Mickevičius, Belyakov, Šiugždaitė, & Kantminienė, 2014).

Structural Characterization

X-ray diffraction studies of closely related compounds provide detailed insights into molecular geometry, essential for understanding the compound's interactions and reactivity. For example, the analysis of 1-(4-chlorophenacyl)-4-methyl-1,5,6,7-tetrahydro-2H-cyclopenta[b]pyridin-2-one revealed significant differences in the dihedral angle between phenyl and heterocycle planes, impacting molecular properties (Albov, Rybakov, Babaev, & Aslanov, 2005).

Properties

IUPAC Name

cyclopentyl 4-(4-chlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO3/c1-11-17(18(22)23-14-4-2-3-5-14)15(10-16(21)20-11)12-6-8-13(19)9-7-12/h6-9,14-15H,2-5,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOPGJGZCQUIORH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CC(=O)N1)C2=CC=C(C=C2)Cl)C(=O)OC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.